8-Ethyl-2,8-diazaspiro[4.5]decane
Overview
Description
8-Ethyl-2,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound 8-Ethyl-2,8-diazaspiro[4.5]decane is the receptor interaction protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the necroptosis pathway . By inhibiting RIPK1, the compound prevents the downstream effects of this pathway, which include inflammation and cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of RIPK1 and the prevention of necroptosis . This results in a decrease in inflammation and cell death, which can have therapeutic potential in various diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
8-Ethyl-2,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound interacts with RIPK1 by binding to its active site, thereby inhibiting its kinase activity . This interaction is crucial in modulating necroptosis, a form of programmed cell death. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in necroptosis. By inhibiting RIPK1, this compound prevents the activation of downstream signaling molecules such as RIPK3 and MLKL, thereby inhibiting necroptosis . This compound also affects gene expression and cellular metabolism, leading to changes in cell function and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of RIPK1, resulting in the inhibition of its kinase activity . This inhibition prevents the phosphorylation of RIPK3 and the subsequent activation of MLKL, which are key steps in the necroptosis pathway . Additionally, this compound may interact with other biomolecules, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound remains stable under standard laboratory conditions and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting necroptosis and promoting cell survival .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 activity and prevents necroptosis without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target effects . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites may further interact with cellular targets, contributing to the overall effects of the compound on cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . Once inside the cell, the compound is distributed to various cellular compartments, where it exerts its effects on target biomolecules . The localization and accumulation of this compound within specific tissues and organs are critical for its therapeutic efficacy and safety .
Subcellular Localization
This compound is localized within specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These modifications direct the compound to specific organelles, where it interacts with target biomolecules and exerts its effects on cellular processes .
Properties
IUPAC Name |
8-ethyl-2,8-diazaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-12-7-4-10(5-8-12)3-6-11-9-10/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJYTUPXMFMNOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCNC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.